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Compound of Interest

Compound Name: 4-Amino-1-Cbz-azepane

Cat. No.: B1372759

Phosphodiesterases (PDES) are a superfamily of enzymes that regulate cellular function by
hydrolyzing the second messengers cyclic adenosine monophosphate (CAMP) and cyclic
guanosine monophosphate (cGMP). The cGMP signaling pathway, in particular, is crucial for
various physiological processes, including synaptic plasticity, vascular smooth muscle
relaxation, and inflammation.[1] PDE9A is the PDE with the highest affinity for cGMP, making it
a critical regulator of cGMP levels in tissues where it is expressed, such as the brain,
particularly the cortex and hippocampus.[2]

Inhibition of PDE9A presents a compelling therapeutic strategy. By preventing the degradation
of cGMP, PDE9A inhibitors elevate its intracellular concentration, thereby amplifying the
downstream signaling of the nitric oxide (NO)/cGMP pathway.[3] This enhancement of cGMP
signaling is hypothesized to improve cognitive function, reduce neuroinflammation, and
mitigate vascular occlusion. PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-
ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-
one) emerged from structure-based drug design as a highly potent and selective PDE9A
inhibitor.[2][4][5]

Physicochemical and Pharmacokinetic Profile

A thorough understanding of a compound's properties is fundamental to experimental design
and interpretation.
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Property Value Source

885966-14-3 (Note: Some
sources incorrectly associate

CAS Number _ , [6]
this CAS with Benzyl 4-

aminoazepane-1-carboxylate)

Molecular Formula C20H25N702

Molecular Weight 395.46 g/mol

Solubility DMSO: 50 mg/mL
Blood-Brain Barrier Permeant

Rat Pharmacokinetics ti/2 =4.9 h; Tmax = 0.3 h (oral)

Mechanism of Action: Enhancing cGMP Signaling

PF-04447943 exerts its pharmacological effects by competitively inhibiting the catalytic site of
PDE9A. This leads to an accumulation of cGMP in neuronal and endothelial cells, activating
cGMP-dependent protein kinase G (PKG). The activation of the PKG pathway triggers a
cascade of downstream events, including the phosphorylation of the cAMP response element-
binding protein (CREB), which is pivotal for synaptic plasticity and memory formation.[7]
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Caption: Mechanism of action for PF-04447943.

Potency and Selectivity Profile

The therapeutic utility of an enzyme inhibitor is critically dependent on its potency and
selectivity. PF-04447943 was engineered for high affinity to PDE9A with minimal off-target

activity against other PDE families.
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Target ICs0 / Ki Species Notes Source
PDE9A Ki=2.8 nM Human High Potency [8]
PDE9A Ki=4.5nM Rhesus [8]
PDE9A Ki =18 nM Rat [8]
>150-fold
PDE1C ICs0 = 1394 nM Human selectivity vs. [4]
PDE1C

High selectivity
Other PDEs (1-8,

Ki>5 uM Human across the PDE
10, 11)

family

Causality Insight: The high selectivity for PDE9A is crucial for minimizing side effects that could
arise from modulating other PDE-regulated pathways. For instance, inhibition of PDE5 can lead
to vasodilation and is the mechanism of drugs for erectile dysfunction, while PDE3 inhibition
can have cardiotonic effects. The targeted action of PF-04447943 on PDE9A allows for a more
focused therapeutic intervention on cGMP signaling in the brain.

Key Preclinical and Clinical Findings
Cognitive Enhancement in Rodent Models

PF-04447943 has demonstrated efficacy in various preclinical models of cognitive impairment.

e Synaptic Plasticity: At concentrations of 30-100 nM, PF-04447943 significantly increased
neurite outgrowth and synapse formation in cultured hippocampal neurons.[2][8] It also
facilitated long-term potentiation (LTP) in hippocampal slices, a cellular correlate of learning
and memory.[8]

o Behavioral Models: Oral administration of PF-04447943 (1-3 mg/kg) improved performance
in rodent cognition assays, including the mouse Y-maze and social recognition tasks.[8] It
also reversed scopolamine-induced cognitive deficits, suggesting a potential to counteract
cholinergic dysfunction.[3]

Clinical Trials in Alzheimer's Disease

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/21619887/
https://pubmed.ncbi.nlm.nih.gov/21619887/
https://pubmed.ncbi.nlm.nih.gov/21619887/
https://www.axonmedchem.com/2148-pf-04447943
https://www.biocrick.com/PF-04447943-BCC1850.html
https://pubmed.ncbi.nlm.nih.gov/21619887/
https://pubmed.ncbi.nlm.nih.gov/21619887/
https://pubmed.ncbi.nlm.nih.gov/21619887/
https://pubmed.ncbi.nlm.nih.gov/22070409/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1372759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Based on promising preclinical data, PF-04447943 advanced into clinical trials for Alzheimer's
disease (AD).

e A Phase 2 multicenter, double-blind, placebo-controlled study evaluated the efficacy and
safety of PF-04447943 (25 mg twice daily) in patients with mild to moderate AD over 12
weeks.[9]

o Outcome: The trial did not meet its primary endpoint. There was no statistically significant
improvement in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog)
or other secondary outcomes compared to placebo.[9][10]

o Safety: The drug was generally well-tolerated, with a higher incidence of gastrointestinal
adverse events like diarrhea and nausea compared to placebo.[9]

Expert Insight: The discrepancy between robust preclinical efficacy and the lack of clinical
benefit in AD is a common challenge in CNS drug development. This may be due to the
complexity of AD pathology, the specific patient population, or the duration of treatment. While
the AD trial was unsuccessful, it does not preclude the compound's potential utility in other
diseases where PDE9A-mediated cGMP regulation is paramount.

Vaso-occlusion in Sickle Cell Disease (SCD)

A Phase 1b study investigated PF-04447943 in patients with stable SCD. The rationale was
that by elevating cGMP, the drug could reduce the adhesion of blood cells to the endothelium, a
key event in vaso-occlusive crises.

e Outcome: Treatment with PF-04447943 significantly reduced the number and size of
circulating monocyte-platelet and neutrophil-platelet aggregates and lowered levels of the
adhesion molecule soluble E-selectin.[11]

e Conclusion: These results suggest that PF-04447943 can inhibit pathways that contribute to
vaso-occlusion, providing a rationale for further investigation in SCD.[11][12]

Anti-inflammatory and Antioxidant Effects

Recent studies have explored the role of PF-04447943 in inflammatory conditions. In a mouse
model of DSS-induced colitis, the compound reversed weight loss and mucosal damage in a
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dose-dependent manner.[13] The mechanism involved the suppression of oxidative stress and
inflammation, partly through the upregulation of the Nrf-2 antioxidant pathway.[13]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, with built-in controls and clear
endpoints.

In Vitro PDE9A Inhibition Assay

This protocol determines the I1Cso of a test compound against recombinant human PDE9A. The
causality is direct: a potent inhibitor will prevent the hydrolysis of cGMP, leading to a higher
signal in the detection step.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8098793/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8098793/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1372759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Prepare Reagents:
- Recombinant PDE9A
- Test Compound (e.g., PF-04447943)
- cGMP Substrate
- Assay Buffer

y

Incubate PDE9A with
Test Compound

'

Add cGMP Substrate
to Initiate Reaction

( Incubate at 37°C )

Stop Reaction

Detect Remaining cGMP
(e.g., using PDE-GI0o™ Assay)

Calculate IC50 Value:
- Plot % Inhibition vs. [Compound]
- Fit with 4-parameter logistic curve

Click to download full resolution via product page

Caption: Workflow for an in vitro PDE9A enzymatic assay.
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Step-by-Step Methodology:

Compound Preparation: Serially dilute PF-04447943 in DMSO, followed by a further dilution
in assay buffer to the desired final concentrations.

o Reaction Setup: In a 96-well plate, add assay buffer, the test compound dilution, and
recombinant human PDE9A enzyme. Include controls for 100% activity (DMSO vehicle) and
0% activity (no enzyme).

e Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the
compound to bind to the enzyme.

e Initiation: Add the cGMP substrate to all wells to start the enzymatic reaction.

e Reaction Incubation: Incubate for 30-60 minutes at 37°C. The precise time should be within
the linear range of the enzyme kinetics, determined during assay validation.

« Termination and Detection: Stop the reaction and measure the amount of remaining cGMP
using a commercially available detection kit (e.g., PDE-Glo™ from Promega), which converts
the product (5'-GMP) into a luminescent signal.

o Data Analysis: Normalize the data to the controls. Plot the percent inhibition against the
logarithm of the compound concentration and fit the data to a four-parameter logistic
equation to determine the ICso value.

Quantification of PF-04447943 in Plasma

This protocol describes the quantification of PF-04447943 in plasma samples using liquid
chromatography-tandem mass spectrometry (LC-MS/MS), a standard for bioanalysis in drug
development.[11]

Step-by-Step Methodology:
e Sample Preparation:

o Thaw plasma samples on ice.
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o To 50 pL of plasma, add 150 pL of an internal standard (a structurally similar molecule not
present in the sample) in acetonitrile. This step serves to precipitate proteins and provide a
reference for quantification.

o Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10
minutes to pellet the precipitated proteins.

e LC-MS/MS Analysis:
o Transfer the supernatant to an autosampler vial.
o Inject a small volume (e.g., 5-10 puL) onto a reverse-phase C18 HPLC column.

o Use a gradient elution with mobile phases consisting of water with 0.1% formic acid
(Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The gradient
allows for the efficient separation of the analyte from matrix components.

o The column eluent is directed into the mass spectrometer.
e Mass Spectrometry Detection:

o Use a triple quadrupole mass spectrometer operating in positive ion mode with multiple
reaction monitoring (MRM).

o Monitor specific precursor-to-product ion transitions for both PF-04447943 and the internal
standard. This provides high selectivity and sensitivity.

¢ Quantification:

o Generate a standard curve by spiking known concentrations of PF-04447943 into blank
plasma and processing as described above.

o Calculate the peak area ratio of the analyte to the internal standard.

o Determine the concentration of PF-04447943 in the unknown samples by interpolating
their peak area ratios from the standard curve.

Conclusion and Future Outlook
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PF-04447943 is a well-characterized, potent, and selective PDE9A inhibitor that effectively
modulates the cGMP signaling pathway. While it did not demonstrate efficacy in a Phase 2 trial
for Alzheimer's disease, the compound has shown significant promise in preclinical models of
cognition and inflammation, and in a clinical study related to sickle cell disease.[9][11]

The divergence between preclinical and clinical outcomes in AD highlights the complexities of
translating neuroprotective strategies. However, the positive biomarker data in SCD and the
anti-inflammatory effects observed in colitis models suggest that the therapeutic potential of
PF-04447943 may be realized in diseases with a more direct link to cGMP-mediated vascular
and inflammatory pathways.[11][13] Future research should focus on these areas, leveraging
the compound as a valuable tool to further probe the role of PDE9A in human health and
disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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